molecular formula C10H6Cl2N2 B12804147 2,3-Dichloro-5-phenylpyrazine CAS No. 32493-80-4

2,3-Dichloro-5-phenylpyrazine

Cat. No.: B12804147
CAS No.: 32493-80-4
M. Wt: 225.07 g/mol
InChI Key: ZWWZVUJIUBEFTN-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-phenylpyrazine is an organic compound belonging to the pyrazine family It is characterized by the presence of two chlorine atoms and a phenyl group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-phenylpyrazine typically involves the reaction of 2,3-dichloropyrazine with phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-phenylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: DDQ in acetonitrile under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

2,3-Dichloro-5-phenylpyrazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial activities.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-phenylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: A similar compound used as an oxidizing agent.

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and utility in organic synthesis.

Uniqueness

2,3-Dichloro-5-phenylpyrazine is unique due to its combination of chlorine atoms and a phenyl group on a pyrazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

32493-80-4

Molecular Formula

C10H6Cl2N2

Molecular Weight

225.07 g/mol

IUPAC Name

2,3-dichloro-5-phenylpyrazine

InChI

InChI=1S/C10H6Cl2N2/c11-9-10(12)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H

InChI Key

ZWWZVUJIUBEFTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C(=N2)Cl)Cl

Origin of Product

United States

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